Home > Products > Screening Compounds P94015 > N-Methyl-N'-nitrosoguanidine
N-Methyl-N'-nitrosoguanidine - 13830-58-5

N-Methyl-N'-nitrosoguanidine

Catalog Number: EVT-8891417
CAS Number: 13830-58-5
Molecular Formula: C2H6N4O
Molecular Weight: 102.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Methyl-N'-nitrosoguanidine is a potent alkylating agent and a known carcinogen, primarily studied for its effects on DNA and its role in cancer research. It belongs to the class of nitrosamines, which are compounds that can induce DNA damage and mutations, leading to cancer development. This compound has been extensively used in experimental studies to understand mechanisms of carcinogenesis and the biological effects of alkylating agents.

Source and Classification

N-Methyl-N'-nitrosoguanidine is classified as a nitrosamine and is known for its ability to methylate DNA. It is derived from the reaction of nitrous acid with guanidine and methylamine. The International Agency for Research on Cancer has classified it as a Group 2A carcinogen, indicating that it is probably carcinogenic to humans based on sufficient evidence of carcinogenicity in animals but inadequate evidence in humans .

Synthesis Analysis

Methods

N-Methyl-N'-nitrosoguanidine can be synthesized through several methods, primarily involving the reaction of guanidine derivatives with nitrous acid in the presence of methylating agents. The typical synthesis involves:

  1. Preparation of Guanidine: Guanidine is reacted with nitrous acid to form N-nitrosoguanidine.
  2. Methylation: The N-nitrosoguanidine is then treated with methylamine to yield N-Methyl-N'-nitrosoguanidine.

Technical Details

The reaction conditions, such as temperature and pH, are critical for optimizing yield and purity. The synthesis often requires careful control to prevent the formation of by-products and ensure safety due to the toxic nature of the reactants involved .

Molecular Structure Analysis

Structure

N-Methyl-N'-nitrosoguanidine has a complex molecular structure characterized by its nitroso group attached to a guanidine framework. The chemical formula is C3_3H8_8N4_4O2_2, and its structural representation can be described as follows:

  • Molecular Geometry: The molecule features a planar arrangement around the nitroso group, with significant electron delocalization contributing to its reactivity.
  • Bonding: The presence of the nitroso group (-N=O) contributes to its electrophilic character, enabling it to interact with nucleophilic sites in DNA.

Data

  • Molecular Weight: 116.12 g/mol
  • Melting Point: Decomposes before melting
  • Solubility: Soluble in water and organic solvents .
Chemical Reactions Analysis

Reactions

N-Methyl-N'-nitrosoguanidine primarily acts as an alkylating agent, leading to various chemical reactions that result in DNA damage:

  1. Alkylation of DNA: It methylates the O6 position of guanine residues in DNA, forming O6-methylguanine adducts.
  2. DNA Strand Breaks: It induces single-strand breaks in DNA due to the instability of the alkylated sites.
  3. Mutagenesis: The adducts formed can mispair during DNA replication, leading to mutations.

Technical Details

The mechanism of action involves nucleophilic attack by DNA bases on the electrophilic carbon atom of the methyl group attached to the nitrogen atom in N-Methyl-N'-nitrosoguanidine .

Mechanism of Action

The mechanism by which N-Methyl-N'-nitrosoguanidine exerts its effects involves several steps:

Data from studies indicate that exposure results in significant increases in mutagenesis and tumor formation in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Odor: Characteristically has no distinct odor but should be handled under fume hoods due to toxicity.

Chemical Properties

  • Stability: Unstable under acidic or basic conditions; decomposes upon heating.
  • Reactivity: Highly reactive towards nucleophiles due to its electrophilic nature.

Relevant data indicate that N-Methyl-N'-nitrosoguanidine is sensitive to light and moisture, which can affect its stability and reactivity .

Applications

N-Methyl-N'-nitrosoguanidine is widely used in scientific research, particularly in:

  1. Carcinogenesis Studies: It serves as a model compound for studying mechanisms of chemical carcinogenesis.
  2. Mutagenesis Research: Utilized in assays designed to evaluate mutagenic potential across various biological systems.
  3. Drug Development: Its properties are explored in developing chemotherapeutic agents targeting DNA repair mechanisms.
Mechanisms of Carcinogenesis

N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent direct-acting alkylating agent and carcinogen that initiates neoplastic transformation through multifaceted molecular mechanisms. Its carcinogenic activity stems primarily from its ability to modify DNA structure, dysregulate critical signaling pathways, alter cell adhesion dynamics, and induce epigenetic modifications that collectively drive malignant transformation.

DNA Alkylation and Mutagenic Pathways

MNNG functions as a powerful methylating agent, transferring methyl groups (-CH₃) to nucleophilic sites on DNA bases, predominantly targeting the O⁶ and N⁷ positions of guanine. This alkylation generates promutagenic lesions that disrupt genomic integrity through several mechanisms:

  • O⁶-methylguanine (O⁶-MeG): This lesion is highly mutagenic due to its ability to mispair with thymine during DNA replication, resulting in stable G:C → A:T transition mutations. These mutations are particularly pathogenic when occurring in oncogenes (e.g., KRAS) or tumor suppressor genes. The persistence of O⁶-MeG is modulated by the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (MGMT), which directly removes the methyl group. However, MGMT activity varies significantly between tissues and individuals, influencing susceptibility to MNNG-induced carcinogenesis [1] [4].

  • N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-MeA): Though more abundant than O⁶-MeG, these lesions are less directly mutagenic. However, they can induce replication stalling and contribute to cytotoxicity. Their primary significance lies in their propensity to undergo spontaneous depurination, generating apurinic/apyrimidinic (AP) sites. Unrepaired AP sites are substrates for error-prone translesion synthesis, potentially introducing additional mutations during DNA repair [1] [5].

The cellular response to MNNG-induced alkylation damage involves complex DNA repair pathways. Base Excision Repair (BER) is the primary mechanism for correcting N⁷-MeG and N³-MeA lesions. Cells deficient in BER components (e.g., DNA polymerase beta) exhibit heightened sensitivity to MNNG, underscoring the importance of this pathway in mitigating alkylation-induced damage. Mismatch Repair (MMR) attempts to correct O⁶-MeG:T mispairs but paradoxically triggers repeated futile repair cycles and apoptotic signaling. Inactivation of MMR components allows survival of cells harboring O⁶-MeG-induced mutations, thereby promoting mutagenesis and carcinogenesis [1] [4].

Table 1: Major DNA Lesions Induced by MNNG and Their Biological Consequences

Alkylated BasePrimary LocationDominant MutationPrimary Repair PathwayCarcinogenic Significance
O⁶-methylguanineGuanine O⁶ positionG:C → A:T transitionMGMT (direct reversal)High (mutagenic in oncogenes/tumor suppressors)
N⁷-methylguanineGuanine N⁷ positionDepurination → AP site → Error-prone repairBase Excision Repair (BER)Moderate (indirect mutagenesis)
N³-methyladenineAdenine N³ positionDepurination → AP site → Error-prone repairBase Excision Repair (BER)Moderate (indirect mutagenesis)
O⁴-methylthymineThymine O⁴ positionT:A → C:G transitionMGMT (inefficient)Moderate

Activation of Oncogenic Ras Signaling Cascades

MNNG exposure drives sustained activation of oncogenic signaling pathways, particularly those involving Ras GTPases. The Ras family (H-Ras, K-Ras, N-Ras) acts as critical molecular switches regulating cell proliferation, survival, and differentiation. MNNG promotes carcinogenesis through Ras activation via multiple interconnected mechanisms:

  • Direct Mutagenesis of RAS Genes: MNNG-induced O⁶-MeG lesions in codons 12, 13, or 61 of KRAS or HRAS genes are potent sources of G→A transitions. These mutations result in constitutively activated Ras proteins trapped in the GTP-bound state, continuously stimulating downstream effectors like the Raf-MEK-ERK (MAPK) cascade independently of upstream growth factor signals. This chronic signaling drives uncontrolled proliferation and cell survival, hallmarks of cancer initiation [1] [3].

  • Receptor Tyrosine Kinase (RTK) Activation: Beyond direct mutation, MNNG induces ligand-independent activation of growth factor receptors. Chronic MNNG exposure in gastric epithelial cells (GES-1) significantly upregulates expression of CC chemokine receptor 2 (CCR2). This receptor, upon binding its ligand CCL2 (Monocyte Chemoattractant Protein 1), activates downstream signaling cascades, including Ras. CCL2/CCR2 engagement triggers phosphorylation events that converge on Ras activation, further amplifying MAPK signaling. Notably, normal gastric epithelial cells exhibit low basal CCR2 expression and are unresponsive to CCL2. However, MNNG pretreatment or malignant transformation (MC cells) dramatically increases CCR2 protein levels, rendering cells highly responsive to CCL2-induced migration and pro-oncogenic signaling [3].

  • Downstream Effector Consequences: Sustained Ras/Raf/MEK/ERK signaling driven by MNNG has profound oncogenic consequences. ERK phosphorylates numerous substrates, including transcription factors (e.g., ELK1, c-Myc), which promote expression of genes involved in cell cycle progression (e.g., Cyclin D1) and suppress apoptosis. Additionally, this pathway cross-talks with other critical pro-tumorigenic cascades, such as the PI3K-AKT-mTOR axis, further enhancing survival, metabolic reprogramming, and EMT induction [3].

Table 2: MNNG-Induced Activation of the Ras Signaling Pathway

Mechanism of ActivationKey Molecular EventDownstream ConsequenceFunctional Outcome in Target Cells
Direct RAS gene mutationO⁶-MeG → G→A transition in codons 12/13/61Constitutive GTP-bound Ras → Persistent Raf/MEK/ERK activationSustained proliferation; evasion of growth suppression
Upregulation of CCR2Increased CCR2 receptor expressionEnhanced CCL2-mediated Ras activationIncreased migration; invasion; epithelial-mesenchymal transition initiation
RTK transactivationLigand-independent phosphorylationRas-GTP loading independent of ligandAutocrine/paracrine growth stimulation; survival signaling

Disruption of E-Cadherin/β-Catenin Complex Dynamics

The E-cadherin/β-catenin adhesion complex is a critical guardian of epithelial integrity. MNNG exposure disrupts this complex, triggering a cascade of events culminating in Epithelial-Mesenchymal Transition (EMT), a key process in early invasion and metastasis:

  • Transcriptional Repression of E-Cadherin: MNNG treatment significantly downregulates E-cadherin (CDH1) expression at both mRNA and protein levels. This repression is orchestrated by the induction of transcriptional repressors, including SNAIL, SLUG, ZEB1, and TWIST. These repressors bind E-box elements in the CDH1 promoter, recruiting chromatin-modifying complexes that promote a closed chromatin state and silence transcription. The loss of E-cadherin disrupts adherens junctions, diminishing cell-cell adhesion and epithelial cohesion [3] [6].

  • β-Catenin Nuclear Translocation: E-cadherin membrane localization normally sequesters β-catenin at the plasma membrane. Upon MNNG-induced E-cadherin loss, cytoplasmic β-catenin accumulates. This free β-catenin is stabilized by MNNG-induced Wnt pathway activation or inactivation of the β-catenin destruction complex (APC/Axin/GSK3β). Stabilized β-catenin translocates to the nucleus, where it partners with T-cell factor/Lymphoid enhancer factor (TCF/LEF) transcription factors. This complex drives the expression of pro-EMT genes (e.g., SNAIL, TWIST, vimentin, fibronectin) and proliferative genes (e.g., c-MYC, Cyclin D1). Nuclear β-catenin accumulation is thus a central driver of the mesenchymal phenotype acquisition and invasion [3].

  • Concomitant Upregulation of Mesenchymal Markers: MNNG treatment coordinately increases expression of mesenchymal proteins, including N-cadherin, vimentin, and fibronectin. N-cadherin replaces E-cadherin, promoting cell motility and interaction with stromal fibroblasts. The shift from E-cadherin to N-cadherin expression ("cadherin switch") is a hallmark of EMT. Functional assays using MNNG-pretreated GES-1 cells or transformed MC cells demonstrate significantly enhanced migration and invasion capabilities directly correlated with this cadherin switch and vimentin upregulation. Critically, recombinant CCL2 stimulation exacerbates this EMT phenotype only in MNNG-pretreated or transformed cells, not in naive gastric epithelial cells, linking CCR2 upregulation (Section 1.2) to EMT progression [3] [6].

Table 3: MNNG-Induced Alterations in Epithelial-Mesenchymal Markers and Functional Consequences

Molecular ChangeDirection of ChangeRegulatory MechanismFunctional Consequence
E-cadherinDownregulationTranscriptional repression (SNAIL/SLUG/ZEB1); promoter hypermethylation?Loss of cell-cell adhesion; epithelial integrity disruption
N-cadherinUpregulationβ-catenin/TCF-mediated transcriptionEnhanced motility; interaction with stromal fibroblasts
Cytoplasmic/Nuclear β-cateninAccumulation/TranslocationE-cadherin loss; Wnt activation; GSK3β inhibitionTranscriptional activation of EMT and proliferative genes
VimentinUpregulationTranscriptional activation (β-catenin/TCF; TWIST)Cytoskeletal reorganization; increased cell motility

Epigenetic Modulation in Tumorigenesis

MNNG exerts carcinogenic effects beyond direct DNA damage and mutation by altering the epigenetic landscape, facilitating heritable changes in gene expression that promote tumorigenesis:

  • DNA Methylation Silencing of DNA Repair Genes: MNNG exposure can induce hypermethylation of promoter CpG islands in critical DNA repair genes. A key target is the MGMT (O⁶-methylguanine-DNA methyltransferase) gene promoter. Silencing of MGMT via promoter hypermethylation creates a cellular environment permissive for the accumulation of O⁶-MeG adducts. This significantly increases the mutation load, particularly G→A transitions in oncogenes like KRAS. The variability in MGMT expression or activity observed between different rat strains (e.g., Wistar vs. Buffalo) in response to MNNG exposure suggests a potential epigenetic component underlying differential susceptibility to gastric carcinogenesis. This silencing represents a vicious cycle: initial DNA damage (including potential damage to epigenetic regulators) leads to silencing of the very gene needed to repair subsequent alkylation damage [4].

  • Circular RNA (circRNA)-Mediated microRNA Sponging: Chronic MNNG exposure dramatically alters the expression profiles of circRNAs, circular transcripts generated by back-splicing. These circRNAs are packaged into exosomes (TGES-1-EX) released by MNNG-transformed gastric epithelial cells. A key identified oncogenic circRNA is circ0008274. circ0008274 acts as a competing endogenous RNA (ceRNA) or "sponge," sequestering specific microRNAs (miRNAs) and preventing them from binding their natural mRNA targets. Bioinformatics and functional validation identify miR-526b-5p as a direct target of circ0008274. Under normal conditions, miR-526b-5p likely represses mRNAs encoding pro-proliferative, pro-EMT, or pro-stemness factors. By sequestering miR-526b-5p, exosomal circ0008274 derived from MNNG-transformed cells relieves the repression of these oncogenic mRNAs when taken up by recipient normal gastric epithelial cells (GES-1). This transfer promotes malignant characteristics in the recipient cells, including enhanced proliferation, EMT (downregulation of E-cadherin, upregulation of N-cadherin/vimentin), and acquisition of cancer stem cell-like properties. Intervention studies with the flavonoid hesperetin demonstrate that suppressing circ0008274 levels significantly attenuates these oncogenic effects, highlighting the critical role of exosomal circRNA in MNNG-mediated epigenetic reprogramming [6].

  • Histone Modification Alterations: While less extensively documented in the provided search results compared to DNA methylation and circRNAs, MNNG-induced genotoxic stress is known to activate signaling pathways that modulate histone-modifying enzymes. DNA damage response kinases (e.g., ATM, ATR) phosphorylate histone H2AX (γH2AX), initiating chromatin remodeling for repair. Persistent damage can lead to long-term alterations in histone methylation (e.g., loss of H4K16ac, H4K20me3; gain of H3K9me, H3K27me3) and acetylation patterns around promoters of tumor suppressor genes or DNA repair genes, contributing to their stable silencing. This creates a permissive chromatin environment for the expression of pro-survival and pro-proliferative genes [1] [6].

Table 4: Epigenetic Alterations Induced by MNNG and Their Roles in Carcinogenesis

Epigenetic MechanismSpecific AlterationTarget Genes/Pathways AffectedPro-Carcinogenic Outcome
DNA MethylationMGMT promoter hypermethylationO⁶-methylguanine repairIncreased O⁶-MeG persistence → elevated RAS mutation frequency
Potential hypermethylation of other repair genes (e.g., MLH1)Mismatch Repair; other repair pathwaysGenomic instability; microsatellite instability?
Non-coding RNA RegulationExosomal circ0008274 upregulationSequestration of miR-526b-5pDerepression of EMT/stemness/proliferation mRNAs
Dysregulation of other miRNAs/circRNAsMultiple oncogenic/tumor suppressive pathwaysPromotion of survival, invasion, stemness
Histone ModificationsAltered histone methylation/acetylation marksTumor suppressor gene promoters; DNA repair genesStable silencing of tumor suppressors; reduced DNA repair capacity
γH2AX foci formationSites of DNA damageChromatin remodeling for repair; potential long-term silencing

Properties

CAS Number

13830-58-5

Product Name

N-Methyl-N'-nitrosoguanidine

IUPAC Name

2-methyl-1-nitrosoguanidine

Molecular Formula

C2H6N4O

Molecular Weight

102.10 g/mol

InChI

InChI=1S/C2H6N4O/c1-4-2(3)5-6-7/h1H3,(H3,3,4,5,7)

InChI Key

DMSDCBKFWUBTKX-UHFFFAOYSA-N

Canonical SMILES

CN=C(N)NN=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.